S-farnesylcysteine

Übersicht

Beschreibung

S-farnesylcysteine is a compound that plays a crucial role in the post-translational modification of proteins, specifically through a process known as prenylation. This modification involves the addition of a farnesyl group to a cysteine residue at or near the C-terminus of a target protein. This process is essential for the proper localization and function of various proteins within the cell, particularly those involved in cellular signaling, DNA replication, and trafficking .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-farnesylcysteine typically involves the enzymatic transfer of a farnesyl group from farnesyl diphosphate to a cysteine residue on the target protein. This reaction is catalyzed by the enzyme farnesyltransferase. The reaction conditions generally require the presence of a zinc ion, which is coordinated at the active site of the enzyme, facilitating the transfer of the farnesyl group .

Industrial Production Methods

Industrial production of this compound involves the large-scale cultivation of cells that express the necessary enzymes for prenylation. These cells are harvested, and the proteins are extracted and purified. The farnesylation process is then carried out in vitro using purified farnesyltransferase and farnesyl diphosphate .

Analyse Chemischer Reaktionen

Enzymatic Oxidation by Farnesylcysteine Lyase

S-Farnesylcysteine undergoes oxidative cleavage catalyzed by farnesylcysteine lyase (FCLY) , a flavoprotein requiring FAD and oxygen . The reaction proceeds as:

Key Mechanistic Features:

-

FAD-dependent oxidation : The enzyme abstracts a β-hydrogen from the farnesyl moiety, forming a thiocarbenium intermediate .

-

Hydrolysis : The intermediate decomposes into farnesal and cysteine, with hydrogen peroxide as a byproduct .

-

Substrate specificity : FCLY shows high selectivity for farnesylcysteine over geranylgeranylcysteine (GGC) .

Inhibition Data:

| Inhibitor/Substrate | IC₅₀ (μM) | Notes |

|---|---|---|

| Farnesylcysteine (FC) | 50 ± 6 | Primary substrate |

| N-Acetyl FC | 512 ± 0 | Non-substrate |

| Geranylcysteine (GC) | 194 ± 9 | Weak inhibition |

| Diphenyl iodonium | 124 ± 8 | Competitive inhibitor |

S-Oxidative Cleavage by Flavin-Containing Monooxygenase

In mammalian systems, flavin-containing monooxygenase (FMO) mediates stereoselective S-oxidation of this compound methyl ester :

Key Findings:

-

Stereoselectivity : 71.5% major vs. 28.5% minor diastereomer .

-

Byproducts : Esterase activity generates free farnesylcysteine .

-

Analytical confirmation : Products identified via HPLC electrospray mass spectrometry .

Chemical Degradation via Sulfonium Salt Formation

Non-enzymatic cleavage of the farnesyl side chain involves methylation followed by hydrolysis :

-

Methylation :

-

Hydrolysis :

Experimental Validation:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

S-farnesylcysteine serves as a model compound for studying the mechanisms of protein prenylation. Researchers utilize SFC to investigate how lipid modifications affect protein function and localization. The compound's ability to mimic natural substrates allows for detailed analysis of prenylation processes, which are crucial for understanding cellular signaling pathways.

Biological Applications

In biological research, this compound is vital for exploring cellular signaling pathways, particularly those involving small GTPases such as Ras proteins. These proteins are integral to signal transduction processes that regulate cell growth and division. Studies have shown that alterations in prenylation can lead to significant changes in cellular behavior, especially in cancerous cells where these pathways are often dysregulated.

Table 1: Biological Functions of this compound

| Function | Description |

|---|---|

| Protein Localization | Facilitates anchoring of proteins to cell membranes through farnesylation. |

| Signal Transduction | Modulates activity of GTPases involved in growth and differentiation. |

| Antioxidant Properties | Potential role in cellular stress responses and protection against oxidative damage. |

Medical Applications

Research into this compound has implications for various medical fields, particularly oncology and dermatology:

- Cancer Research : SFC has been studied for its potential therapeutic effects in cancer treatment. It has shown promise in inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

- Anti-inflammatory Effects : Clinical studies have demonstrated that SFC can inhibit inflammatory responses, making it useful in treating conditions like eczema and rosacea. For instance, a study found that SFC significantly reduced pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Case Studies on Medical Applications

-

Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction observed with minimal effects on normal cells.

-

Anti-inflammatory Treatment :

- Objective : Assess efficacy against inflammatory skin disorders.

- Results : Demonstrated significant reduction in inflammation markers with non-toxic effects.

Industrial Applications

In the cosmetic industry, this compound is utilized for its anti-aging properties. Its ability to modulate cellular signaling pathways makes it an attractive ingredient for skincare products aimed at improving skin hydration and reducing wrinkles . The compound's effectiveness has been validated through clinical studies showing improvements in skin parameters over time.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Skincare Products | Used for anti-aging formulations due to its signaling modulation properties. |

| Pharmaceutical Development | Investigated as a potential therapeutic agent for various diseases related to protein mislocalization. |

Wirkmechanismus

The mechanism of action of S-farnesylcysteine involves the covalent attachment of a farnesyl group to the thiol group of a cysteine residue on the target protein. This modification facilitates the anchoring of the protein to cellular membranes, which is crucial for its proper localization and function. The farnesyl group interacts with specific lipid domains within the membrane, allowing the protein to participate in various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to S-farnesylcysteine include:

Geranylgeranylcysteine: Another prenylated cysteine derivative that involves the addition of a geranylgeranyl group instead of a farnesyl group.

N-acetyl-S-farnesyl-L-cysteine: An analog of this compound with an acetyl group added to the amino group of cysteine.

Uniqueness

This compound is unique in its ability to specifically target proteins with a C-terminal CAAX motif, where the farnesyl group is added to the cysteine residue. This specificity is crucial for the proper function of many signaling proteins, particularly those involved in cell growth and differentiation .

Biologische Aktivität

S-farnesylcysteine (SFC) is a sulfur-containing amino acid that plays a significant role in various biological processes. This compound is primarily recognized for its involvement in post-translational modifications, particularly in the farnesylation of proteins, which is crucial for the proper functioning of several signaling pathways, including those mediated by RAS proteins. This article presents an overview of the biological activity of this compound, highlighting its mechanisms, effects on cell growth and differentiation, and therapeutic potential.

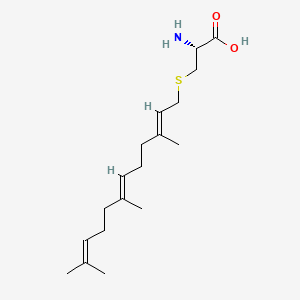

Chemical Structure and Properties

This compound is characterized by its farnesyl group attached to the sulfur atom of cysteine. This modification is essential for the localization and function of various proteins involved in cell signaling. The structural formula can be represented as follows:

1. Regulation of RAS Proteins

This compound is crucial for the proper functioning of RAS proteins, which are pivotal in regulating cell growth, differentiation, and apoptosis. The farnesylation process facilitates the anchorage of RAS proteins to the plasma membrane, allowing them to interact with downstream signaling molecules effectively .

2. Impact on Cell Growth and Differentiation

Research indicates that this compound influences cell proliferation and differentiation through its effects on RAS signaling pathways. In patients with chronic fatigue syndrome (CFS), increased levels of antibodies against this compound suggest that oxidative stress may impair RAS functionality, leading to disrupted cellular growth regulation .

1. Anticancer Effects

Recent studies have explored the use of farnesyl-transferase inhibitors (FTIs), which target the farnesylation process involving this compound, in cancer therapy. For instance, a combination therapy involving FTIs and other agents has shown synergistic effects in inhibiting lung adenocarcinoma cells both in vitro and in vivo . This highlights the potential for SFC-related compounds in developing effective cancer treatments.

2. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity. Clinical assessments of formulations containing SFC have shown improvements in skin hydration and texture, alongside reductions in pro-inflammatory cytokines such as IL-6 . These findings suggest that SFC could be beneficial in treating inflammatory skin conditions.

1. Clinical Assessment of SFC Gel

A clinical study evaluated a 1% SFC gel for its efficacy in improving skin conditions. Results indicated that patients experienced significant improvements in skin hydration and overall appearance compared to those using a vehicle gel .

2. Synergistic Anticancer Effects

In a study examining lung adenocarcinoma treatments, the combination of tipifarnib (an FTI) with sotorasib showed enhanced efficacy in reducing tumor growth compared to monotherapy approaches. This underscores the importance of targeting farnesylation pathways for effective cancer treatment strategies .

Data Tables

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/b15-9+,16-11+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSLNQMKLROGCL-BCYUYYMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)N)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316758 | |

| Record name | Farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68000-92-0 | |

| Record name | Farnesylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68000-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Farnesylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068000920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-FARNESYL CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59S52SU9NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.